2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
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Overview
Description
2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is a complex organic compound with significant applications in various fields of chemistry and industry. This compound features a sulfonyl chloride group, which is highly reactive and useful in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the formation of the thiazolidine ring. This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide or dimethyl sulfate.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically done by reacting the intermediate compound with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature and pressure.
Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous base or acid.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its highly reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar reactions.
Benzenesulfonyl Chloride: Another sulfonyl chloride with a benzene ring, used in organic synthesis.
Tosyl Chloride:
Uniqueness
2-Methoxy-5-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the thiazolidine ring and the methoxy group, which confer specific reactivity and properties not found in simpler sulfonyl chlorides. This makes it particularly useful in specialized synthetic applications and research.
Properties
IUPAC Name |
2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO6S2/c1-18-8-3-2-7(6-9(8)20(11,16)17)12-10(13)4-5-19(12,14)15/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOPNPVDBHAKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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